Desloratadine-d5

LC-MS/MS Bioanalysis Pharmacokinetics

Desloratadine-d5 is the gold-standard pentadeuterated internal standard for desloratadine bioanalysis in LC-MS/MS. Its unique mass transition (m/z 316.2→264.3) resolves from the analyte (m/z 311.2→259.2) while matching extraction recovery, retention, and ionization. Validated methods achieve 0.7–2.7% precision and 99.5–104.8% accuracy across 5.0–5000.0 pg/mL, meeting FDA/EMA guidelines. Essential for Phase I trials, bioequivalence studies, and metabolite quantification in plasma. Order the optimal IS for your desloratadine method validation.

Molecular Formula C19H19ClN2
Molecular Weight 315.8 g/mol
CAS No. 1020719-34-9
Cat. No. B602666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine-d5
CAS1020719-34-9
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5;  Aerius-d5;  Allex-d5;  Azomyr-d5;  Clarinex-d5;  Descarboethoxyloratadine-d5;  NSC 675447-d5;  Neoclarityn-d5;  Opulis-d5;  Sch 34117-d5
Molecular FormulaC19H19ClN2
Molecular Weight315.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D
InChIKeyJAUOIFJMECXRGI-ZMXCGMLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine-d5 (CAS 1020719-34-9): Stable Isotope-Labeled Analytical Reference Standard for Desloratadine Bioanalysis


Desloratadine-d5 (CAS 1020719-34-9) is a pentadeuterated analog of the second-generation H1-antihistamine desloratadine (Sch 34117) [1]. As a stable isotope-labeled (SIL) internal standard (IS), it is designed to be chemically and physically near-identical to the unlabeled analyte, allowing it to serve as a precise reference for quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [2]. Its primary utility lies in correcting for matrix effects and ionization variability during the quantitative analysis of desloratadine in complex biological matrices such as human plasma, thereby ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies [3].

Why Unlabeled Desloratadine or Other Analogs Cannot Substitute for Desloratadine-d5 in Quantitative Bioanalysis


In quantitative LC-MS/MS, co-eluting matrix components can cause significant ion suppression or enhancement (matrix effects), leading to inaccurate quantification of the target analyte. Using unlabeled desloratadine as an internal standard fails because its signal cannot be distinguished from the analyte, rendering it useless for correction [1]. While other structurally similar compounds might be used as internal standards, they often exhibit different extraction recovery, chromatographic retention, and ionization efficiency, which can introduce systematic bias . Desloratadine-d5, with its specific deuterium labeling pattern, provides a unique mass transition (m/z 316.2→264.3) that is easily resolved from the unlabeled analyte (m/z 311.2→259.2), yet it co-elutes and behaves identically to desloratadine, making it the optimal internal standard for validated methods [2].

Quantitative Differentiation of Desloratadine-d5 as an Analytical Standard


Method Validation Precision and Accuracy Using Desloratadine-d5 as Internal Standard in Human Plasma LC-MS/MS

In a validated LC-MS/MS method for quantifying desloratadine in human plasma, the use of Desloratadine-d5 (DLD5) as an internal standard enabled intra- and inter-day precision of 0.7–2.0% and 0.7–2.7%, respectively, with accuracy within 99.5–104.8% across a linear range of 5.0–5000.0 pg/mL [1]. Without a stable isotope-labeled internal standard, matrix effects from human plasma can cause signal suppression or enhancement exceeding 15%, significantly degrading accuracy and precision [2].

LC-MS/MS Bioanalysis Pharmacokinetics

Improved Lower Limit of Quantification (LLOQ) for Desloratadine in Human Plasma

The use of Desloratadine-d5 as an internal standard allows for a validated lower limit of quantification (LLOQ) of 5.0 pg/mL for desloratadine in human plasma [1]. An earlier method using a non-deuterated internal standard reported an LLOQ of 0.2 ng/mL (200 pg/mL) [2], representing a 40-fold improvement in sensitivity. This enhancement is directly attributable to the ability of the deuterated IS to correct for ion suppression at low concentrations.

LC-MS/MS Sensitivity Bioequivalence

Specific Mass Spectrometric Differentiation from Unlabeled Desloratadine

Desloratadine-d5 provides a distinct MRM transition (m/z 316.2→264.3) that is clearly resolved from the unlabeled analyte (m/z 311.2→259.2) [1]. This mass difference of +5 Da (for the parent ion) ensures no isotopic cross-talk between the analyte and internal standard channels, a requirement for high-specificity quantitative analysis. In contrast, using a structural analog (e.g., loratadine, m/z 383.2→337.2) introduces differences in ionization efficiency and retention time, leading to less accurate normalization [2].

Mass Spectrometry Isotopic Labeling Analytical Chemistry

Isotopic Purity and Vendor Specifications for Quantitative Reliability

Reputable vendors specify isotopic purity for Desloratadine-d5 at ≥98 atom % D [1]. High isotopic enrichment (>98%) is critical to minimize the contribution of unlabeled species (which would appear as analyte signal) and ensure accurate quantification. In comparison, alternative deuterated forms like Desloratadine-d4 may have lower nominal isotopic enrichment due to fewer deuterium atoms, while Desloratadine-d7, though having a larger mass shift, may have a different impurity profile [2].

Isotopic Purity Reference Standard Quality Control

Validated Application Scenarios for Desloratadine-d5 in Pharmaceutical and Clinical Research


Regulatory-Compliant Pharmacokinetic and Bioequivalence Studies

Desloratadine-d5 is the gold-standard internal standard for quantifying desloratadine in human plasma samples during Phase I clinical trials and bioequivalence studies. The validated LC-MS/MS method using DLD5 (m/z 316.2→264.3) demonstrates intra- and inter-day precision of 0.7–2.0% and 0.7–2.7%, and an accuracy of 99.5–104.8% across a linear range of 5.0–5000.0 pg/mL [1]. This level of performance meets stringent FDA/EMA guidelines and is essential for demonstrating bioequivalence between test and reference formulations of desloratadine tablets [2].

Method Development and Validation for Clinical Bioanalysis

Bioanalytical CROs and pharmaceutical QC laboratories utilize Desloratadine-d5 for developing and validating LC-MS/MS methods for desloratadine and its active metabolite 3-hydroxydesloratadine. The use of a stable isotope-labeled internal standard compensates for matrix effects and ensures the selectivity, sensitivity, precision, accuracy, and stability of the assay as required for clinical sample analysis [3]. This is particularly critical for studies involving patient samples with varying lipid content or other interfering components.

Quantitative Metabolism and Drug-Drug Interaction Studies

In preclinical and clinical investigations of desloratadine metabolism, Desloratadine-d5 serves as an internal standard to accurately measure the concentrations of the parent drug and its metabolites (e.g., 3-hydroxydesloratadine) in complex biological matrices. The high specificity of the deuterated IS allows for precise determination of metabolic ratios, which is essential for assessing the impact of genetic polymorphisms or co-administered drugs on desloratadine clearance .

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